(1E,N'E)-N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid
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Overview
Description
(1E,N’E)-N’-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid is a complex organic compound that belongs to the class of hydrazonothioic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,N’E)-N’-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid typically involves the condensation of 4-isopropylbenzaldehyde with N-methylcarbamohydrazonothioic acid under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently and can be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1E,N’E)-N’-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazonothioic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted compounds, depending on the specific reaction pathway.
Scientific Research Applications
Chemistry
In chemistry, (1E,N’E)-N’-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activity. Hydrazonothioic acids are known to exhibit antimicrobial, antifungal, and anticancer properties, making them of interest in drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for the development of new therapeutic agents. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for further investigation.
Industry
In industry, (1E,N’E)-N’-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatile chemical properties allow for its incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of (1E,N’E)-N’-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1E,N’E)-N’-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid include other hydrazonothioic acids and their derivatives. Examples include:
- N’-benzylidene-N-methylcarbamohydrazonothioic acid
- N’-isopropylidene-N-methylcarbamohydrazonothioic acid
- N’-phenylmethylidene-N-methylcarbamohydrazonothioic acid
Uniqueness
What sets (1E,N’E)-N’-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group and the benzylidene moiety may confer unique properties that make it particularly suitable for certain applications.
Properties
IUPAC Name |
1-methyl-3-[(E)-(4-propan-2-ylphenyl)methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c1-9(2)11-6-4-10(5-7-11)8-14-15-12(16)13-3/h4-9H,1-3H3,(H2,13,15,16)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBELSXQLSAVMRE-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=S)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=S)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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